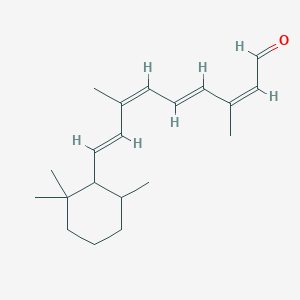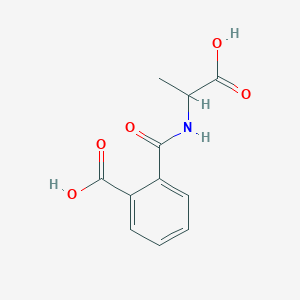
N-(1-carboxy-ethyl)-phthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-carboxy-ethyl)-phthalamic acid, also known as CEPA, is a chemical compound that has gained attention in the scientific community due to its potential use as a tool for studying protein-protein interactions. CEPA is a small molecule that can bind to proteins and disrupt their interactions, making it a valuable tool for investigating the function of proteins in cells.
Mécanisme D'action
N-(1-carboxy-ethyl)-phthalamic acid works by binding to proteins and disrupting their interactions. It does this by binding to a specific site on the protein, known as a hot spot, which is involved in the interaction with other proteins. By binding to this site, N-(1-carboxy-ethyl)-phthalamic acid prevents the protein from interacting with its partner protein, leading to a disruption of the protein-protein interaction.
Effets Biochimiques Et Physiologiques
N-(1-carboxy-ethyl)-phthalamic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to activate the NF-κB signaling pathway, leading to changes in gene expression. It has also been shown to induce apoptosis in cancer cells by disrupting the interaction between p53 and MDM2. Additionally, N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1-carboxy-ethyl)-phthalamic acid in lab experiments has several advantages. It is a small molecule that can be easily synthesized and modified, making it a useful tool for investigating protein-protein interactions. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, there are also limitations to the use of N-(1-carboxy-ethyl)-phthalamic acid. It can be difficult to determine the specificity of N-(1-carboxy-ethyl)-phthalamic acid for a particular protein-protein interaction, as it may also disrupt other interactions. Additionally, N-(1-carboxy-ethyl)-phthalamic acid may have off-target effects that could confound experimental results.
Orientations Futures
There are several potential future directions for the use of N-(1-carboxy-ethyl)-phthalamic acid in scientific research. One area of interest is in the development of new antimicrobial agents, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to inhibit the growth of bacteria and fungi. Another area of interest is in the development of new cancer therapies, as N-(1-carboxy-ethyl)-phthalamic acid has been shown to induce apoptosis in cancer cells. Additionally, N-(1-carboxy-ethyl)-phthalamic acid could be used to investigate the function of other proteins involved in cell signaling and regulation.
Méthodes De Synthèse
N-(1-carboxy-ethyl)-phthalamic acid can be synthesized using a variety of methods, including the reaction of phthalic anhydride with glycine ethyl ester, followed by hydrolysis and decarboxylation. Another method involves the reaction of phthalic anhydride with ethylenediamine, followed by decarboxylation.
Applications De Recherche Scientifique
N-(1-carboxy-ethyl)-phthalamic acid has been used in a variety of scientific studies to investigate protein-protein interactions. It has been shown to disrupt the interaction between the transcription factor NF-κB and its inhibitor IκBα, leading to the activation of NF-κB and subsequent gene expression changes. N-(1-carboxy-ethyl)-phthalamic acid has also been used to investigate the interaction between the protein p53 and its negative regulator MDM2, which is important in the regulation of cell cycle and apoptosis.
Propriétés
Numéro CAS |
103301-74-2 |
|---|---|
Nom du produit |
N-(1-carboxy-ethyl)-phthalamic acid |
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-(1-carboxyethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
LPJYMIDYZUKJJK-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
SMILES canonique |
CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



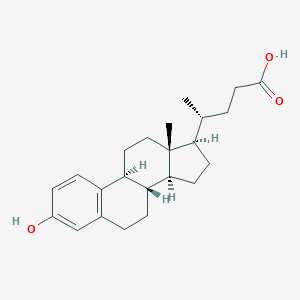
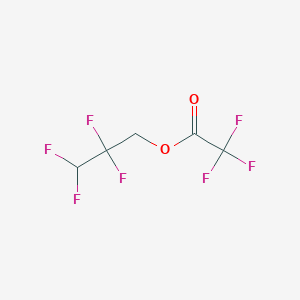
![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B11907.png)
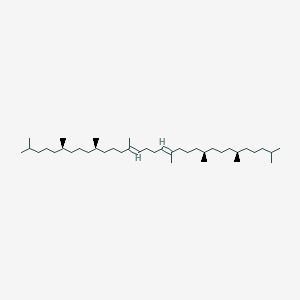
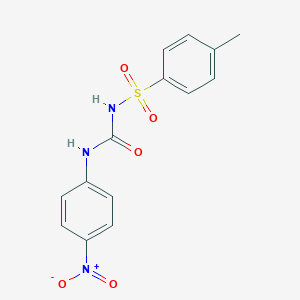
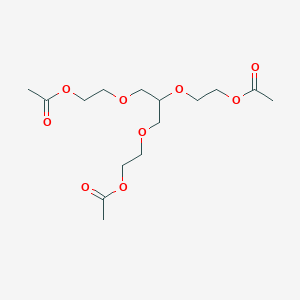
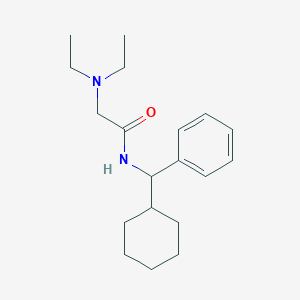

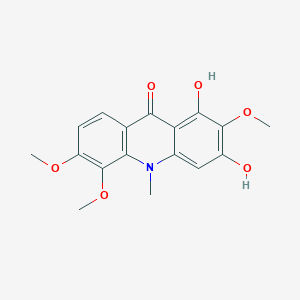

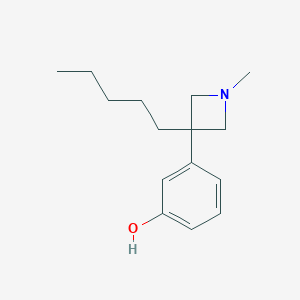
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
